molecular formula C9H12F3N3O2S B8039498 1-Ethyl-6-ethylsulfanyl-3-(2,2,2-trifluoroethyl)-1,3,5-triazine-2,4-dione

1-Ethyl-6-ethylsulfanyl-3-(2,2,2-trifluoroethyl)-1,3,5-triazine-2,4-dione

Cat. No.: B8039498
M. Wt: 283.27 g/mol
InChI Key: NJFABQUXJMXVLE-UHFFFAOYSA-N
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Description

1-Ethyl-6-ethylsulfanyl-3-(2,2,2-trifluoroethyl)-1,3,5-triazine-2,4-dione is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound features ethyl and ethylsulfanyl groups, as well as a trifluoroethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-6-ethylsulfanyl-3-(2,2,2-trifluoroethyl)-1,3,5-triazine-2,4-dione typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines or nitriles, under acidic or basic conditions.

    Introduction of Ethyl and Ethylsulfanyl Groups: The ethyl and ethylsulfanyl groups can be introduced through alkylation reactions using ethyl halides and thiols, respectively.

    Addition of Trifluoroethyl Group: The trifluoroethyl group can be added via nucleophilic substitution reactions using trifluoroethyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-ethylsulfanyl-3-(2,2,2-trifluoroethyl)-1,3,5-triazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

    Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazines.

    Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethyl-6-ethylsulfanyl-3-(2,2,2-trifluoroethyl)-1,3,5-triazine-2,4-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Tert-butylsulfanylethylsulfanyl)ethylsulfanyl]-2-methylpropane: Another compound with multiple sulfanyl groups.

    1,3,5-Triazine-2,4-dione: The parent compound without the ethyl, ethylsulfanyl, and trifluoroethyl groups.

Uniqueness

1-Ethyl-6-ethylsulfanyl-3-(2,2,2-trifluoroethyl)-1,3,5-triazine-2,4-dione is unique due to the presence of both ethylsulfanyl and trifluoroethyl groups, which may impart distinct chemical and biological properties compared to other triazine derivatives.

Properties

IUPAC Name

1-ethyl-6-ethylsulfanyl-3-(2,2,2-trifluoroethyl)-1,3,5-triazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O2S/c1-3-14-7(18-4-2)13-6(16)15(8(14)17)5-9(10,11)12/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFABQUXJMXVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=O)N(C1=O)CC(F)(F)F)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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